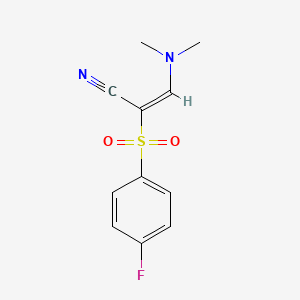

(E)-3-(dimethylamino)-2-(4-fluorophenyl)sulfonylprop-2-enenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-(Dimethylamino)-2-(4-fluorophenyl)sulfonylprop-2-enenitrile, or (E)-DMAPF, is a chemical compound belonging to the class of sulfonylprop-2-enenitriles. It is a chiral compound, meaning it has two non-superimposable mirror images, and is used in a variety of scientific research applications. In

Aplicaciones Científicas De Investigación

Fluorescent Molecular Probes

Compounds similar to (E)-3-(dimethylamino)-2-(4-fluorophenyl)sulfonylprop-2-enenitrile are utilized in the development of fluorescent molecular probes due to their strong solvent-dependent fluorescence, which correlates well with solvent polarity. This property is indicative of intramolecular charge transfer and is valuable in studying various biological events and processes. For example, Diwu et al. (1997) explored 2,5-Diphenyloxazoles with a dimethylamino group and a sulfonyl group for their potential as fluorescent solvatochromic dyes, highlighting the utility of such compounds in sensitive biological detections (Diwu et al., 1997).

Polymer Science for Fuel-Cell Applications

In polymer science, the sulfonyl and fluorophenyl groups of such compounds contribute to the synthesis of sulfonated poly(arylene ether sulfone)s block copolymers, which show promise in fuel-cell applications. Bae et al. (2009) synthesized a series of these copolymers, demonstrating their high proton conductivity and mechanical properties, making them suitable for fuel-cell membranes (Bae et al., 2009).

Analytical Chemistry

In analytical chemistry, derivatives of (E)-3-(dimethylamino)-2-(4-fluorophenyl)sulfonylprop-2-enenitrile are used for the enantiomeric separation and detection of compounds, such as 2-Arylpropionic acids, by high-performance liquid chromatography. This application is crucial for quantifying enantiomers in pharmaceuticals and studying their pharmacological effects. Fukushima et al. (1997) investigated the use of fluorescent derivatization agents for this purpose, providing a method for the sensitive detection of enantiomers (Fukushima et al., 1997).

Photophysical Studies

Photophysical studies of compounds with a structure similar to (E)-3-(dimethylamino)-2-(4-fluorophenyl)sulfonylprop-2-enenitrile reveal insights into their excited-state behaviors, such as intramolecular charge transfer processes. Such studies are foundational for developing new materials for organic electronics and photonics. For instance, Shen et al. (2012) synthesized a fumaronitrile-based fluorogen exhibiting red to near-infrared fluorescence and aggregation-induced emission properties, demonstrating the potential of these compounds in optical applications (Shen et al., 2012).

Propiedades

IUPAC Name |

(E)-3-(dimethylamino)-2-(4-fluorophenyl)sulfonylprop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O2S/c1-14(2)8-11(7-13)17(15,16)10-5-3-9(12)4-6-10/h3-6,8H,1-2H3/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUGGHJJSESHSKA-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)S(=O)(=O)C1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C#N)/S(=O)(=O)C1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1H-indol-3-yl)ethyl]-3-[4-(methylsulfanyl)phenyl]acrylamide](/img/structure/B2926712.png)

![Ethyl 2-(5-((phenylthio)methyl)furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2926718.png)

![2-(pyridin-3-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2926719.png)

![N-Ethyl-N-[2-[methyl-(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2926724.png)

![N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2926733.png)

![4-[2-(4-Ethylphenoxy)ethyl]piperazine-1-carbaldehyde](/img/structure/B2926734.png)